3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride is a synthetic organic compound with notable pharmacological properties. It is classified as a selective serotonin reuptake inhibitor (SSRI), primarily utilized in the treatment of depression and anxiety disorders. This compound is structurally related to paroxetine, which is widely known for its antidepressant effects.
The compound's chemical identity can be traced through various databases, including PubChem and the IUPHAR/BPS Guide to Pharmacology. The International Nonproprietary Name (INN) for this compound is paroxetine hydrochloride, and it has been extensively studied for its therapeutic applications in psychiatry .
The synthesis of 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride typically involves several key steps:
The synthesis may involve various reagents such as alkyl halides, bases (like potassium carbonate), and solvents (such as dimethylformamide). Reaction conditions such as temperature and time are critical for optimizing yield and purity.
The molecular structure of 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride features a piperidine ring substituted at the 4-position with a fluorinated phenyl group and at the 3-position with a benzodioxole ether.
The compound can undergo various chemical reactions typical for piperidine derivatives, including:
Understanding these reactions is crucial for modifying the compound's structure to enhance its pharmacological properties or reduce side effects.
The primary mechanism of action for 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride involves inhibition of serotonin reuptake in the synaptic cleft. By blocking the serotonin transporter, it increases serotonin levels in the brain, which is believed to contribute to its antidepressant effects.
Studies have shown that this compound has a high affinity for serotonin transporters compared to other neurotransmitter systems, indicating its specificity as an SSRI .
Relevant analyses indicate that variations in pH can affect solubility and stability, which are important considerations for formulation development .
3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride is primarily used in:
This compound continues to be an important focus in both clinical settings and pharmaceutical research due to its significant role in managing mental health conditions.
The piperidine ring in 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride adopts a chair conformation, stabilized by intramolecular interactions and crystal packing forces. X-ray crystallographic studies of analogous complexes reveal that the equatorial positioning of the 4-(4-fluorophenyl) group minimizes steric clashes with the benzodioxole moiety [2] [5]. The benzodioxol-5-yloxymethyl substituent at C3 exhibits restricted rotation due to:
Table 1: Key Conformational Parameters
Structural Element | Torsion Angle (°) | Spatial Orientation | Influence on Structure |
---|---|---|---|
Piperidine C2-C3-C19-O | -68.5 ± 2.3 | Gauche | Determines benzodioxole placement |
C19-O-C20-C21 (benzodioxole) | 178.9 ± 1.1 | Antiperiplanar | Maximizes π-conjugation |
Fluorophenyl-C4-piperidine | 112.7 ± 1.5 | Equatorial | Minimizes steric strain |
Molecular dynamics simulations indicate that the benzodioxole ring samples a 30° rotational arc, stabilized by weak C-H···O interactions between the methylenedioxy oxygen and piperidine protons [2] [9]. This conformational rigidity is critical for molecular recognition by biological targets, as observed in CYP2B4 binding studies where the compound's orientation mirrors paroxetine's positioning in the active site [2].
The pharmacological activity of 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride is stereospecific, requiring the cis-(3R,4S) configuration for optimal target engagement. Key stereochemical features include:
Table 2: Stereoisomer Activity Comparison
Stereochemistry | SERT IC₅₀ (nM) | CYP2B4 Binding Kₛ (µM) | Relative Potency |
---|---|---|---|
(3R,4S)-cis | 0.29 ± 0.07 | 0.71 ± 0.09 | 100% |
(3S,4R)-cis | 0.31 ± 0.11 | 0.69 ± 0.12 | 98% |
(3R,4R)-trans | 42.7 ± 5.3 | 8.9 ± 1.2 | 0.7% |
(3S,4S)-trans | 39.8 ± 4.6 | 9.3 ± 1.5 | 0.8% |
The stereospecificity extends to cytochrome P450 interactions. Crystallographic data shows that only the (3R,4S)-cis isomer induces a type II spectral shift in CYP2B4 (λₘₐₓ 429 nm), indicating direct nitrogen-iron coordination—a binding mode unattainable by trans-isomers due to incorrect nitrogen orientation [2]. This stereoelectronic requirement explains the 12-fold difference in CYP inhibition potency between stereoisomers [2] [6].
This hydrochloride salt shares structural homology with the antidepressant paroxetine [(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine], but exhibits critical distinctions:
Table 3: Structural Divergence from Paroxetine
Structural Feature | 3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine HCl | Paroxetine Free Base | Biological Consequence |
---|---|---|---|
Nitrogen substitution | Secondary amine (HCl salt) | Tertiary amine (N-methylated) | Alters pKₐ (8.92 vs 9.8) and membrane permeability |
Absolute configuration | Racemic mixture | (3S,4R) enantiopure | 50% reduced SERT affinity |
Molecular weight | 365.83 g/mol | 329.37 g/mol | Impacts pharmacokinetic distribution |
Hydrogen-bonding capacity | Protonated amine (+); 3 H-bond acceptors | Neutral amine; 3 H-bond acceptors | Enhanced water solubility (HCl salt: 27 mg/mL vs <0.1 mg/mL) |
Benzodioxole orientation | Dihedral angle: 68.5° ± 2.3° | Dihedral angle: 72.1° ± 1.8° | Minor SERT binding pocket occupancy difference |
The absence of N-methylation prevents the compound from adopting paroxetine's optimal binding pose in the serotonin transporter. Molecular docking reveals a 1.8 Å displacement of the protonated nitrogen from paroxetine's position in SERT, disrupting salt-bridge formation with Asp98 [6] [8]. Conversely, this structural difference enhances CYP2B4 binding, where the secondary amine directly coordinates the heme iron (Fe-N distance: 2.13 Å vs 3.02 Å in paroxetine) [2].
The benzodioxole moiety maintains conserved interactions across SSRIs:
These conserved motifs explain why this compound serves as a key synthetic intermediate for paroxetine and structural probes for SSRI development [3] [5] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2